molecular formula C19H18N2NaO4S B1663651 Parecoxib sodium CAS No. 198470-85-8

Parecoxib sodium

カタログ番号: B1663651
CAS番号: 198470-85-8
分子量: 393.4 g/mol
InChIキー: IMBMHWVEMVJSIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

パレコキシブナトリウムの調製には、いくつかの合成段階が含まれます。

工業生産において、反応条件は、高収率と純度を保証するために慎重に制御されます。 たとえば、n-ブチルリチウムを含む反応は、窒素保護下で低温で行われます .

化学反応の分析

Key Reaction Pathway

  • Chlorosulfonation : 3,4-Diphenyl-5-methylisoxazole undergoes chlorosulfonation to introduce the sulfonyl chloride group.

  • Aminolysis : The sulfonyl chloride intermediate reacts with ammonia to form the sulfonamide derivative.

  • Propionylation : The sulfonamide is acylated with propionic anhydride to introduce the propionamide group.

  • Salification : The final step involves sodium salt formation using sodium hydroxide .

Alternative Method

A patent (CN105418528A) describes a modified route using benzaldoxime and 1-propyne under methyl chloride and N-chlorosuccinimide (NCS), yielding compound III with 91.8% efficiency .

Degradation Pathways and Impurities

This compound degrades under basic or oxidative conditions, forming critical impurities:

Hydrolytic Degradation

  • Primary Degradant : A compound with the structure Formula I (patent CN108164521B) forms via hydrolysis of the propionamide group under alkaline conditions .

  • Detection : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/buffer pH 2.8–3.2) achieves baseline separation between parecoxib (24.2 min) and its degradant (44.5 min) .

Oxidative Degradation

  • Exposure to ROS (e.g., in myocardial ischemia-reperfusion models) accelerates degradation, producing lipid peroxidation byproducts (e.g., malondialdehyde) .

Table 2: Degradation Products and Conditions

Degradation TypeConditionsMajor ProductAnalytical Method
HydrolysisBasic pH, elevated temperatureFormula I compoundHPLC (C18, gradient)
OxidationROS exposure (e.g., H2O2)Lipid peroxidesSpectrophotometry

Metabolic Reactions

This compound is metabolized to valdecoxib (active metabolite) via enzymatic hydrolysis:

In Vivo Conversion

  • Enzyme : Carboxylesterase in liver and plasma.

  • Detection : UPLC-MS/MS with MRM transitions (m/z 368.97 → 119.01 for parecoxib; m/z 312.89 → 118.02 for valdecoxib) .

Pharmacokinetic Stability

  • Parecoxib and valdecoxib show >95% recovery in plasma using a validated LC-MS method with celecoxib as an internal standard .

Stability and Decomposition

  • Thermal Stability : No decomposition under standard storage conditions, but incompatible with strong oxidizers (e.g., peroxides) .

  • Lyophilization : Converts crystalline Form A to an amorphous state, with residual water content <3.5% .

  • Hazardous Decomposition : Thermal breakdown yields CO, NOx, and SOx .

Chromatographic Techniques

ParameterHPLC (Degradation)UPLC-MS/MS (Metabolism)
ColumnC18, C8, or phenyl-bondedAcquity BEH C18 (1.7 µm)
Mobile PhaseAcetonitrile/buffer pH 2.8–3.20.1% formic acid/acetonitrile
DetectionUV/VisESI-negative, MRM

科学的研究の応用

Postoperative Pain Management

Analgesic Efficacy
Parecoxib sodium is primarily used for managing acute postoperative pain. Clinical studies have demonstrated its effectiveness in providing analgesia comparable to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a multicenter, double-blind study involving women post-abdominal hysterectomy showed that single doses of this compound (20 mg and 40 mg) provided significant pain relief compared to morphine and placebo, with faster onset times (10-23 minutes) and longer durations of analgesia .

Combination Therapy
In a meta-analysis, the combination of this compound with patient-controlled analgesia (PCA) was found to enhance pain relief significantly compared to PCA alone, reducing the need for rescue analgesia . This highlights the compound's utility in multimodal analgesia strategies aimed at improving patient outcomes post-surgery.

Inflammatory Conditions

Anti-inflammatory Effects
Research indicates that this compound not only alleviates pain but also exerts anti-inflammatory effects. A study on ischemia-reperfusion injury revealed that this compound administration significantly reduced levels of pro-inflammatory cytokines (IL-1β, IL-8) and improved antioxidant levels in the intestine, suggesting potential applications in conditions characterized by inflammation .

Enhanced Recovery After Surgery (ERAS)

Integration with ERAS Protocols
A prospective study assessed the impact of this compound combined with ERAS nursing protocols in elderly patients undergoing total knee arthroplasty (TKA). The results indicated that patients receiving this compound experienced lower inflammation markers and improved joint function recovery compared to those receiving standard care . This suggests that incorporating this compound into ERAS protocols can enhance recovery outcomes.

Specific Clinical Applications

Reduction of Myoclonus
this compound has also been investigated for its role in reducing myoclonus induced by etomidate during anesthesia induction. A clinical trial demonstrated that pre-treatment with this compound significantly lowered both the incidence and severity of myoclonic movements, indicating its potential utility in anesthetic practice .

Protection Against Chemotherapy-Induced Injury
Another noteworthy application is in protecting against lung injuries induced by chemotherapy agents like paclitaxel. This compound was shown to mitigate inflammatory responses and restore normal lung function parameters in animal models, suggesting a protective role against drug-induced toxicity .

生物活性

Parecoxib sodium is a selective cyclooxygenase-2 (COX-2) inhibitor that has been extensively studied for its biological activities, particularly in the context of pain management, inflammation reduction, and protective effects against ischemia-reperfusion (I/R) injury. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound works primarily by inhibiting COX-2, an enzyme involved in the inflammatory process. By selectively blocking COX-2, parecoxib reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its analgesic and anti-inflammatory properties.

Protective Effects Against Ischemia-Reperfusion Injury

Recent studies have highlighted the protective effects of this compound in models of I/R injury, particularly in myocardial and intestinal tissues.

  • Myocardial Ischemia-Reperfusion Injury : A study demonstrated that this compound significantly reduced myocardial apoptosis induced by I/R. The treatment led to a decrease in pro-apoptotic markers (Bax) and an increase in anti-apoptotic markers (Bcl-2), indicating a protective role against cardiac cell death during I/R events. Furthermore, it decreased inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory effect as well .
  • Intestinal Ischemia-Reperfusion Injury : In another study focusing on small intestine injuries due to I/R, this compound was shown to restore antioxidant levels and reduce oxidative stress markers. It significantly lowered levels of malondialdehyde (MDA) and nitric oxide (NO), while enhancing total antioxidant capacity (TAC) and superoxide dismutase (SOD) activity .

Effect on Myoclonus Induced by Etomidate

A clinical trial investigated the impact of this compound on myoclonus induced by etomidate during anesthesia induction. The results indicated that pre-treatment with this compound significantly reduced both the incidence (37% vs. 70% in control) and severity of myoclonic movements without increasing postoperative side effects . This suggests a potential application in anesthetic protocols to minimize adverse reactions.

Cognitive Recovery Post-Burn Injury

Another study assessed the effects of this compound on cognitive impairment following burn injuries in rats. The findings revealed that parecoxib not only reduced inflammation but also promoted cognitive recovery, indicating its broader therapeutic potential beyond pain management .

Data Summary

Study FocusKey Findings
Myocardial I/R InjuryReduced apoptosis markers; decreased TNF-α and IL-6 levels; enhanced Bcl-2 expression .
Intestinal I/R InjuryRestored antioxidant levels; decreased MDA and NO; increased SOD activity .
Myoclonus from EtomidateReduced incidence (37% vs. 70%); lower severity scores; no significant side effects .
Cognitive Recovery in Burn RatsPromoted cognitive recovery; reduced inflammation post-injury .

特性

CAS番号

198470-85-8

分子式

C19H18N2NaO4S

分子量

393.4 g/mol

IUPAC名

sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);

InChIキー

IMBMHWVEMVJSIQ-UHFFFAOYSA-N

SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]

異性体SMILES

CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+]

正規SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na]

外観

Powder

Key on ui other cas no.

198470-85-8

ピクトグラム

Health Hazard

同義語

Dynastat
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide
N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt
N-(((Me-P)-P)S)P
parecoxib
parecoxib sodium

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parecoxib sodium
Reactant of Route 2
Parecoxib sodium
Reactant of Route 3
Parecoxib sodium
Reactant of Route 4
Reactant of Route 4
Parecoxib sodium
Reactant of Route 5
Parecoxib sodium
Reactant of Route 6
Parecoxib sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。